molecular formula C18H14N4O B4922584 6-amino-3-methyl-4-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide

6-amino-3-methyl-4-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide

Cat. No.: B4922584
M. Wt: 302.3 g/mol
InChI Key: MYJZRAZFVXGFHU-UHFFFAOYSA-N
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Description

6-amino-3-methyl-4-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide is a complex organic compound that belongs to the class of pyrazolines Pyrazolines are five-membered heterocyclic compounds containing two nitrogen atoms at different positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-methyl-4-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of hydrazine derivatives with chalcones under acidic or basic conditions to form the pyrazoline ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-amino-3-methyl-4-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

6-amino-3-methyl-4-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-3-methyl-4-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-3-methyl-4-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide is unique due to its specific substitution pattern and the presence of both amino and cyano functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-amino-3-methyl-4-naphthalen-1-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c1-10-15-16(14(9-19)17(20)23-18(15)22-21-10)13-8-4-6-11-5-2-3-7-12(11)13/h2-8,16H,20H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJZRAZFVXGFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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